molecular formula C11H14N2O3 B1391613 2-(Piperidin-4-yloxy)nicotinic acid CAS No. 1086392-90-6

2-(Piperidin-4-yloxy)nicotinic acid

Cat. No.: B1391613
CAS No.: 1086392-90-6
M. Wt: 222.24 g/mol
InChI Key: SVOQBLNZWNOGMT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yloxy)nicotinic acid typically involves the reaction of 4-hydroxypiperidine with nicotinic acid derivatives. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ether bond between the piperidine and nicotinic acid moieties. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yloxy)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form piperidinone derivatives.

    Reduction: The nicotinic acid moiety can be reduced to form dihydropyridine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the nicotinic acid ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like amines or alkoxides in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Piperidinone derivatives.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted piperidine or nicotinic acid derivatives.

Scientific Research Applications

2-(Piperidin-4-yloxy)nicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yloxy)nicotinic acid involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, potentially modulating their activity. The nicotinic acid moiety may contribute to the compound’s ability to influence metabolic pathways and cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds like piperidine itself, piperidinone, and substituted piperidines.

    Nicotinic acid derivatives: Compounds such as niacinamide and nicotinamide riboside.

Uniqueness

2-(Piperidin-4-yloxy)nicotinic acid is unique due to the combination of the piperidine and nicotinic acid moieties, which may confer distinct biological and chemical properties. This dual functionality can enhance its potential as a versatile compound in various applications.

Properties

IUPAC Name

2-piperidin-4-yloxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c14-11(15)9-2-1-5-13-10(9)16-8-3-6-12-7-4-8/h1-2,5,8,12H,3-4,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOQBLNZWNOGMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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